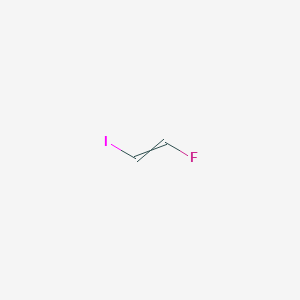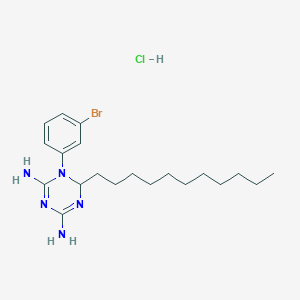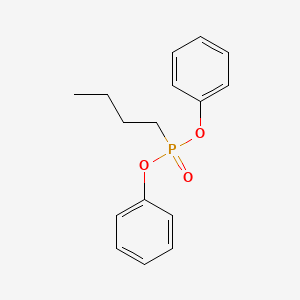
Diphenyl butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl butylphosphonate is an organophosphorus compound with the molecular formula C16H19O3P. It is characterized by the presence of a phosphonate group bonded to a butyl chain and two phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenyl butylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with butyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like tetrahydrofuran (THF). The general reaction scheme is as follows:
Ph2P(O)H+BuBr→Ph2P(O)Bu+HBr
Another method involves the use of diphenylphosphinic chloride and butanol in the presence of a base like pyridine. This reaction also takes place under reflux conditions and yields this compound along with hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes often employ continuous flow reactors to optimize reaction conditions and improve yield .
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl butylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various alkyl or aryl phosphonates.
Aplicaciones Científicas De Investigación
Diphenyl butylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of diphenyl butylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding at the active site of the enzyme, preventing the natural substrate from binding and thus inhibiting the enzyme’s activity .
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl methylphosphonate
- Diphenyl ethylphosphonate
- Diphenyl propylphosphonate
Uniqueness
Diphenyl butylphosphonate is unique due to its specific butyl chain, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The length of the butyl chain affects the compound’s solubility, reactivity, and interaction with biological targets, making it suitable for specific applications where other analogs may not be as effective .
Propiedades
Número CAS |
3049-19-2 |
|---|---|
Fórmula molecular |
C16H19O3P |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
[butyl(phenoxy)phosphoryl]oxybenzene |
InChI |
InChI=1S/C16H19O3P/c1-2-3-14-20(17,18-15-10-6-4-7-11-15)19-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
Clave InChI |
LKMDHQMGVTVIRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
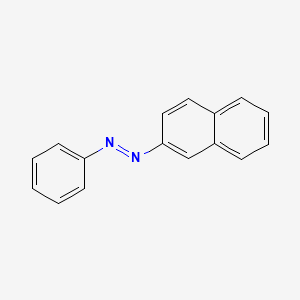
![Methyl 3-{3-[bis(2-hydroxyethyl)amino]phenyl}-2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate](/img/structure/B14739945.png)
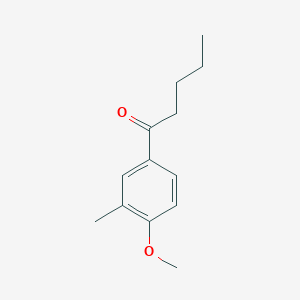
![3,4,9,10-tetramethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromen-6a-ol](/img/structure/B14739968.png)
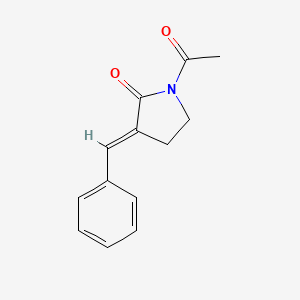
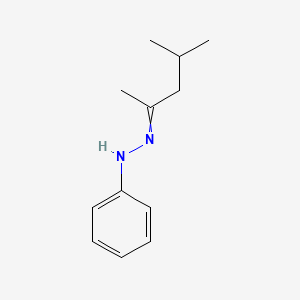
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739975.png)
![N-[(2,4-dichlorophenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B14739977.png)
![2,6-Dimethyl-3-nitro-4-[(2,4,6-trimethyl-3-nitrophenyl)methyl]phenol](/img/structure/B14739978.png)

![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-1-(2-methyl-1,3-dithiolan-2-yl)-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-7-one](/img/structure/B14739983.png)
